3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
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Description
3-(4-Fluorobenzyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
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Scientific Research Applications
Photodegradation and Synthesis
Photodegradation : The photodegradation of related compounds has been studied, demonstrating that these substances can undergo significant structural changes upon exposure to light. This includes transformations involving S-to-N benzyl migration and sulfur-oxygen substitution, as investigated in compounds like 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea (Moorman et al., 1985).
Synthesis of Derivatives : The synthesis of various derivatives involving fluorinated 3-oxo esters and 1,3-diketones with benzaldehyde and (thio)urea has been explored. These processes lead to the formation of different types of pyrimidine derivatives, indicating the versatility of these compounds in synthetic chemistry (Saloutin et al., 2000).
Chemical Properties and Interactions
Chemical Interactions : Studies on similar compounds, like fluoronaphthalene derivatives, show how alterations in chemical structure can significantly affect chemical properties and interactions. This includes the effects of different sized heteroatoms in five-membered rings on the dihedral angle and planarity, which can be critical in determining the reactivity and applications of these compounds (Masson & Schlosser, 2005).
Molecular Docking and Antioxidant Studies : Molecular docking studies, such as those conducted on acylthiourea derivatives, provide insights into the potential biological activities of these compounds. Computational approaches can predict interactions with biological targets, offering a glimpse into possible pharmaceutical applications (Kalaiyarasi et al., 2019).
Potential Biological and Pharmaceutical Applications
Anticonvulsant Activities : The structural modification of similar compounds has been shown to affect their biological activity, particularly in the realm of anticonvulsant properties. This suggests the potential for developing pharmaceutical agents based on these chemical structures (Kohn et al., 1993).
Chemosensing and Fluorescent Sensing : Compounds like acylthiourea derivatives have been used for chemosensing and fluorescent sensing of ions, indicating a potential application in the development of chemical sensors and diagnostic tools (Duke & Gunnlaugsson, 2007).
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-5-3-14(4-6-16)10-20-18(22)21(11-15-7-8-23-13-15)12-17-2-1-9-24-17/h1-9,13H,10-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAXOMHTXYTOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=COC=C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.